molecular formula C11H16O6Si B8709337 4-Trimethoxysilyl-4-cyclohexene-1,2-dicarboxylic anhydride CAS No. 93830-56-9

4-Trimethoxysilyl-4-cyclohexene-1,2-dicarboxylic anhydride

Cat. No.: B8709337
CAS No.: 93830-56-9
M. Wt: 272.33 g/mol
InChI Key: JXZIXXKVRPNYNK-UHFFFAOYSA-N
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Description

4-Trimethoxysilyl-4-cyclohexene-1,2-dicarboxylic anhydride: is a chemical compound with the molecular formula C12H18O6Si. It is known for its unique structure, which includes a cyclohexene ring and a trimethoxysilyl group. This compound is used in various scientific and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Trimethoxysilyl-4-cyclohexene-1,2-dicarboxylic anhydride typically involves the reaction of cyclohexene with trimethoxysilane in the presence of a catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.

    Solvent: Organic solvents like toluene or dichloromethane.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and safety.

Properties

CAS No.

93830-56-9

Molecular Formula

C11H16O6Si

Molecular Weight

272.33 g/mol

IUPAC Name

5-trimethoxysilyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

InChI

InChI=1S/C11H16O6Si/c1-14-18(15-2,16-3)7-4-5-8-9(6-7)11(13)17-10(8)12/h4,8-9H,5-6H2,1-3H3

InChI Key

JXZIXXKVRPNYNK-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C1=CCC2C(C1)C(=O)OC2=O)(OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 0.36 g (2.1 mmol) of 2-(trimethoxy)silyl-1,3-butadiene [II], were added 0.19 g (1.9 mmol) of maleic acid anhydride [III]at room temperature and stirred for one hour. After the reaction was over, the reaction product was separated on chromotography using silica gel and developing with a mixed solvent of n-hexane-diethyl ether to obtain 0.44 g of 4-(trimethoxy)silyl-1,2,3,6-tetrahydrophthalic acid anhydride [I](yield: 80 %, liquid).
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step One

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